2-(4-bromophenyl)quinazoline-4(3H)-thione

Overview

Description

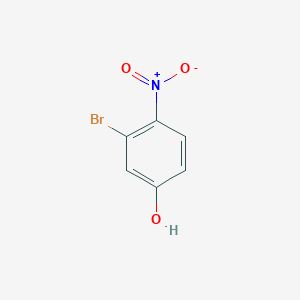

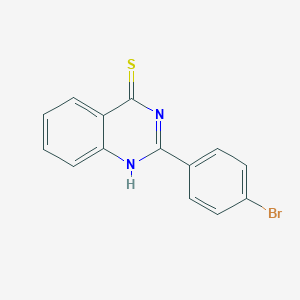

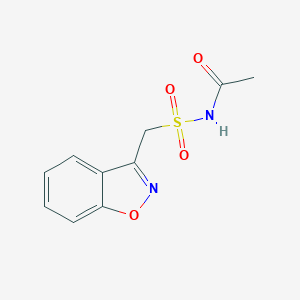

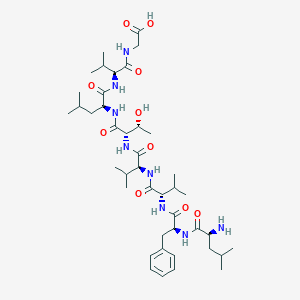

2-(4-bromophenyl)quinazoline-4(3H)-thione is a chemical compound with the molecular formula C14H9BrN2S and a molecular weight of 317.204 . It belongs to the class of quinazoline derivatives, which are nitrogen-containing heterocyclic compounds . Quinazoline derivatives have drawn significant attention due to their wide range of biopharmaceutical activities .

Synthesis Analysis

The synthesis of 2-(4-bromophenyl)quinazoline-4(3H)-thione involves several steps. One method involves the reaction of 2-iodobenzoic acid with ammonium hydroxide and palladium chloride at 90°C under microwave irradiation . Another method involves the reaction of 2-aminobenzamide with formaldehyde in the presence of a supported catalyst and hydrogen peroxide .Molecular Structure Analysis

The molecular structure of 2-(4-bromophenyl)quinazoline-4(3H)-thione is characterized by the presence of a quinazoline ring, a bromophenyl group, and a thione group . The quinazoline ring is a heterocyclic compound containing two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-(4-bromophenyl)quinazoline-4(3H)-thione include aza-reaction, microwave-assisted reaction, metal-mediated reaction, ultrasound-promoted reaction, and phase-transfer catalysis reaction . These reactions involve the coupling of imine and electron-rich alkene, the condensation of aniline and ethyl glyoxalate, and the cyclization of the compound by nucleophilic attack of the nitrogen atoms on the C=S group .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-bromophenyl)quinazoline-4(3H)-thione include a molecular weight of 317.204, a high GI absorption, and a high BBB permeant . It is also a CYP1A2 inhibitor and a CYP2C19 inhibitor . The compound has a log Po/w (iLOGP) of 2.49 and a consensus log Po/w of 3.43 . It is moderately soluble with a log S (ESOL) of -4.52 .Scientific Research Applications

Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity

A series of novel quinazoline-4-(3H)-one derivatives were designed and synthesized as histone deacetylase 6 (HDAC6) inhibitors . These compounds were characterized using 1 H-NMR, 13 C-NMR, LC–MS, and elemental analyses . Among the compounds tested, some proved to be potent and selective inhibitors of HDAC6 with significant IC 50 values . These compounds showed potent antiproliferative activity in several tumor cell lines .

Antioxidant Activity

Quinazoline derivatives, including 2-(4-bromophenyl)quinazoline-4(3H)-thione, have been studied for their antioxidant activity . These compounds have shown promising results in various antioxidant assays, indicating their potential use in the treatment of diseases caused by oxidative stress .

Antibacterial Activity

Quinazoline derivatives have been investigated for their antibacterial properties . The development of novel antibiotics is critical due to the emergence of drug-resistant bacterial strains . Quinazoline derivatives have shown promising antimicrobial properties and structure-activity relationships .

Antifungal Activity

In addition to their antibacterial properties, quinazoline derivatives have also been studied for their antifungal activity . These compounds have shown significant inhibitory activity against various fungal strains, suggesting their potential use in antifungal therapy .

Anti-Inflammatory Activity

Quinazoline derivatives have been reported to exhibit anti-inflammatory activity . These compounds can potentially be used in the treatment of inflammatory diseases .

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer activity . These compounds have shown potent antiproliferative activity against various cancer cell lines . Some of these compounds have also been found to induce cell-cycle arrest and promote apoptosis in cancer cells .

Future Directions

The future directions for the research on 2-(4-bromophenyl)quinazoline-4(3H)-thione could involve further exploration of its biological activities and potential applications in fields of biology, pesticides, and medicine . Additionally, more research could be conducted to investigate its synthesis methods and to optimize its physical and chemical properties .

properties

IUPAC Name |

2-(4-bromophenyl)-1H-quinazoline-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2S/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h1-8H,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWVNTQJXOEFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)N=C(N2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366621 | |

| Record name | 2-(4-bromophenyl)quinazoline-4(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26657716 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(4-bromophenyl)quinazoline-4(3H)-thione | |

CAS RN |

100527-50-2 | |

| Record name | 2-(4-bromophenyl)quinazoline-4(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B22708.png)

![1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one](/img/structure/B22715.png)

![2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B22717.png)